molecular formula C25H22O3S2 B2573373 5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one CAS No. 306978-19-8

5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one

Cat. No. B2573373
CAS RN: 306978-19-8
M. Wt: 434.57
InChI Key: LATLKJNZKMSGOO-UHFFFAOYSA-N
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Description

5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one, also known as PSC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PSC is a yellow crystalline solid that belongs to the family of cyclohexenones. In

Scientific Research Applications

Chemical Synthesis and Reactivity

One study discusses the reaction of phenylmethanesulfonyl chloride with tertiary amines, forming materials that show geometrical isomerism about a double bond, highlighting the compound's relevance in exploring chemical reactivity and synthesis mechanisms (J. King & T. Durst, 1966). Another research focus is on the stereochemical behaviors of cyclohexyl α-sulfonyl carbanions, examining how these reactions are influenced by the presence of a sulfonyl group (R. Tanikaga, T. Nishikawa, & Naoki Tomita, 1999).

Molecular Docking and Structural Analysis

Docking studies and structural analysis of tetrazole derivatives, including compounds related to the query compound, have been conducted to understand their orientation and interaction within the active site of enzymes, providing insights into their potential as enzyme inhibitors (B. J. Al-Hourani et al., 2015).

Organic Synthesis and Cyclization Reactions

Research on organic synthesis techniques includes the exploration of new methods for the cyclization of 1,3-diols into oxetanes, using compounds structurally similar to the query compound, indicating its utility in synthesizing novel organic frameworks (M. Christlieb et al., 2001). Additionally, cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals have been studied for their potential in creating new chemical entities through [4 + 2] and [4 + 1] radical annulations (L. Benati et al., 2003).

Synthesis of Cyclohexene Derivatives

Another application includes the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones, showcasing the compound's role in generating carbocyclic frameworks (C. Mukai, Rie Ukon, & Norikazu Kuroda, 2003).

properties

IUPAC Name

2-(benzenesulfonylmethyl)-5-phenyl-3-phenylsulfanylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3S2/c26-24-16-20(19-10-4-1-5-11-19)17-25(29-21-12-6-2-7-13-21)23(24)18-30(27,28)22-14-8-3-9-15-22/h1-15,20H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATLKJNZKMSGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1SC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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